molecular formula C17H13N3O3S B2963359 7-Ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole CAS No. 439108-92-6

7-Ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole

Cat. No.: B2963359
CAS No.: 439108-92-6
M. Wt: 339.37
InChI Key: WHNSCKRERBOGHG-UHFFFAOYSA-N
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Description

7-Ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole is a derivative of imidazo[2,1-b][1,3]benzothiazole . Imidazo[2,1-b][1,3]benzothiazoles are known to be potent radiosensitizers and anticarcinogenic compounds . They have shown considerable in vitro anticancer activity against human liver cancer Hep G2 cell line and two parental melanoma cell lines .


Synthesis Analysis

The synthesis of 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles, which includes this compound, has been reported . The synthesis involves the use of 6-substituted-1,3-benzothiazol-2-amine . Further details about the synthesis process are not available in the retrieved papers.

Scientific Research Applications

Radiosensitization and Anticancer Activity

Recent studies have investigated the synthesis and characterization of potent 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles, including derivatives similar to 7-Ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole, as effective radiosensitizers and anticarcinogenic compounds. These compounds exhibited considerable in vitro anticancer activity against human liver cancer Hep G2 cell line and melanoma cell lines. The presence of sulfonamide in combination with methoxy substitution was found to enhance DNA fragmentation, thereby acting as effective derivatives for hepatocellular carcinoma (Majalakere et al., 2020).

Chemical Synthesis and Heterocyclic Compound Development

The synthesis of heterocycles from Pyrazoloylhydroximoyl Chloride, involving reactions with various compounds to afford imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and isoxazole derivatives, demonstrates the versatility of imidazo[2,1-b][1,3]benzothiazole derivatives in chemical synthesis. These studies underscore the potential of such compounds in developing new therapeutic agents with specific biological activities (Zohdi et al., 1997).

Immunomodulatory Effects

Imidazo[2,1-b]benzothiazoles, including structurally related compounds, have been explored for their immunosuppressive activities. Some derivatives showed significant suppression of delayed-type hypersensitivity (DTH) without inhibiting humoral immunity in mice by oral administration. This indicates potential applications in managing autoimmune diseases and conditions requiring immunosuppression (Mase et al., 1986).

Properties

IUPAC Name

6-ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-2-23-13-6-7-15-16(9-13)24-17-18-14(10-19(15)17)11-4-3-5-12(8-11)20(21)22/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNSCKRERBOGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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